molecular formula C16H22F2N2O B8128895 2-Cyclopropylmethoxy-4-(4,4-difluoro-piperidin-1-ylmethyl)-phenylamine

2-Cyclopropylmethoxy-4-(4,4-difluoro-piperidin-1-ylmethyl)-phenylamine

Cat. No.: B8128895
M. Wt: 296.35 g/mol
InChI Key: HBRJKFOCFIBZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylmethoxy-4-(4,4-difluoro-piperidin-1-ylmethyl)-phenylamine is a synthetic organic compound that belongs to the class of phenylamines. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-4-(4,4-difluoro-piperidin-1-ylmethyl)-phenylamine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the difluoro groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Final assembly: Coupling of the intermediate compounds under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the cyclopropylmethoxy group or the piperidine ring, using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce deoxygenated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylmethoxy-4-(4-fluoro-piperidin-1-ylmethyl)-phenylamine
  • 2-Cyclopropylmethoxy-4-(4,4-dimethyl-piperidin-1-ylmethyl)-phenylamine
  • 2-Cyclopropylmethoxy-4-(4,4-dichloro-piperidin-1-ylmethyl)-phenylamine

Uniqueness

The presence of the difluoro-piperidinyl group in 2-Cyclopropylmethoxy-4-(4,4-difluoro-piperidin-1-ylmethyl)-phenylamine may confer unique properties such as increased metabolic stability, enhanced binding affinity, or altered pharmacokinetic profiles compared to its analogs.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-[(4,4-difluoropiperidin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O/c17-16(18)5-7-20(8-6-16)10-13-3-4-14(19)15(9-13)21-11-12-1-2-12/h3-4,9,12H,1-2,5-8,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRJKFOCFIBZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)CN3CCC(CC3)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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